2-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid
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Overview
Description
2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid is a complex organic compound that features a benzodioxepin ring fused with a fluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid typically involves the condensation of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine with fluoroacetic acid derivatives. The reaction is usually carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .
Scientific Research Applications
2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)boronic acid
- 3,4-Dihydro-2H-benzo[b][1,4]dioxepine
- C-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-
Uniqueness
Compared to similar compounds, 2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid is unique due to the presence of the fluoroacetic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C11H11FO4 |
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Molecular Weight |
226.20 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-fluoroacetic acid |
InChI |
InChI=1S/C11H11FO4/c12-10(11(13)14)7-2-3-8-9(6-7)16-5-1-4-15-8/h2-3,6,10H,1,4-5H2,(H,13,14) |
InChI Key |
BVHPRWUDIIRBCI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(C(=O)O)F)OC1 |
Origin of Product |
United States |
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